molecular formula C16H12N4O2 B14140290 2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide

2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide

Cat. No.: B14140290
M. Wt: 292.29 g/mol
InChI Key: RKMKGEXXUVVZBP-VXLYETTFSA-N
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Description

2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide is a complex organic compound that features a quinoxaline ring system linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide typically involves the condensation of quinoxaline derivatives with benzamide derivatives. One common method includes the reaction of 2-hydroxybenzamide with quinoxaline-6-carbaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the activity of enzymes and other proteins involved in critical cellular processes.

    Pathways Involved: The compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-phenylethyl)benzamide
  • 2-hydroxyquinoline
  • Quinoxaline derivatives such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox

Uniqueness

2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a therapeutic agent make it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H12N4O2/c21-15-4-2-1-3-12(15)16(22)20-19-10-11-5-6-13-14(9-11)18-8-7-17-13/h1-10,21H,(H,20,22)/b19-10+

InChI Key

RKMKGEXXUVVZBP-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC3=NC=CN=C3C=C2)O

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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